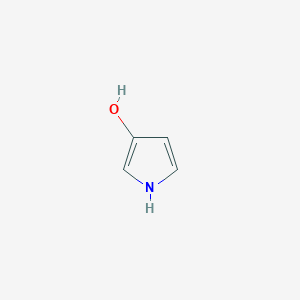

1H-Pyrrol-3-ol

Description

Properties

CAS No. |

29212-57-5 |

|---|---|

Molecular Formula |

C4H5NO |

Molecular Weight |

83.09 g/mol |

IUPAC Name |

1H-pyrrol-3-ol |

InChI |

InChI=1S/C4H5NO/c6-4-1-2-5-3-4/h1-3,5-6H |

InChI Key |

ZPOROQKDAPEMOL-UHFFFAOYSA-N |

SMILES |

C1=CNC=C1O |

Canonical SMILES |

C1=CNC=C1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Pyrrol 3 Ol and Its Structural Analogs

De Novo Synthesis Approaches to the 1H-Pyrrol-3-ol Core

The construction of the 1H-pyrrol-3-ol skeleton from acyclic precursors, known as de novo synthesis, offers a powerful and flexible approach to generate structural diversity. These methods typically involve the formation of the pyrrole (B145914) ring through various cyclization reactions.

Cyclization Reactions for Pyrrole Ring Formation

Cyclization reactions are central to the synthesis of the pyrrole ring. These transformations can be broadly categorized into strategies that build the ring from multiple components in a single step or through the intramolecular cyclization of a pre-assembled linear precursor.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a single product that incorporates significant portions of all the reactants. tandfonline.com This approach is characterized by its atom economy, time-saving nature, and the ability to generate complex molecules in a single step. tandfonline.comnih.gov

A notable example of an MCR for the synthesis of 1H-pyrrol-3-ol derivatives involves a three-component reaction of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a base under solvent-free conditions. mdpi.com This method provides moderate to good yields of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds. mdpi.com The reaction is believed to proceed through the initial formation of an enamine intermediate from the amino ester and the dicarbonyl compound, followed by a 5-exo-trig intramolecular cyclization and subsequent tautomerization to the aromatic pyrrol-3-ol. mdpi.com

| Reactant 1 | Reactant 2 | Base | Product | Yield (%) | Reference |

| Methyl L-tryptophanate | Acetylacetone | KOH | 5-((1H-indol-3-yl)methyl)-2-methyl-4-acetyl-1H-pyrrol-3-ol | 81 | mdpi.com |

| Ethyl L-tryptophanate | Acetylacetone | KOH | 5-((1H-indol-3-yl)methyl)-2-methyl-4-acetyl-1H-pyrrol-3-ol | 75 | mdpi.com |

| Methyl L-tryptophanate | Ethyl acetoacetate | KOH | Ethyl 5-((1H-indol-3-yl)methyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate | 68 | mdpi.com |

Another versatile MCR approach utilizes the reaction of β-dicarbonyl compounds with arylglyoxals in the presence of ammonium (B1175870) acetate (B1210297) in water at room temperature to synthesize 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives. organic-chemistry.org

Intramolecular cyclocondensation involves the formation of the pyrrole ring from a single molecule containing all the necessary atoms. A key strategy in this category is the intramolecular cyclocondensation of 2-amino acid-derived enamines. mdpi.comresearchgate.net This method has been successfully employed to synthesize novel 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones. mdpi.comresearchgate.net The process begins with the synthesis of 2-amino esters from corresponding ʟ-amino acids, which are then converted into enamines. mdpi.com These enamines subsequently undergo cyclization under microwave irradiation to yield the tetrasubstituted pyrrole products in moderate to high yields. mdpi.comresearchgate.net

The proposed mechanism for this transformation involves a base-mediated deprotonation followed by a 5-exo-trig cyclization. mdpi.com The steric and electronic properties of the substituents on the enamine precursor have been shown to significantly influence the reaction yield. mdpi.comresearchgate.net

Multicomponent Reaction Strategies

Strategies Involving Precursors with Pre-existing Heteroatoms

Synthesizing pyrroles from precursors that already contain a heteroatom, such as furan, is a well-established strategy. Furan can be converted to pyrrole by heating it with ammonia (B1221849) in the presence of a catalyst like alumina. bhu.ac.in Another approach involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with primary amines or sulfonamides in the presence of a catalytic amount of iron(III) chloride in water, which yields N-substituted pyrroles under mild conditions. organic-chemistry.org

The Paal-Knorr synthesis is a classic and versatile method for preparing substituted pyrroles from 1,4-diketones and a primary amine or ammonia. wikipedia.orguctm.edu The reaction is typically carried out under acidic conditions and proceeds through the formation of a hemiaminal, followed by cyclization to a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to the pyrrole. wikipedia.org

Functionalization and Derivatization Strategies for Pyrrol-3-ol Scaffolds

Once the 1H-pyrrol-3-ol core is synthesized, further functionalization can be carried out to introduce various substituents onto the pyrrole ring. Regioselective functionalization is crucial for creating specific analogs with desired properties.

Regioselective Functionalization of the Pyrrole Ring

The regioselectivity of electrophilic substitution on the pyrrole ring is highly dependent on the substituents already present. For unsubstituted pyrrole, electrophilic attack generally occurs at the α-position (C2 or C5) due to the higher electron density at these positions. bhu.ac.in

For more complex pyrrole derivatives, achieving regioselectivity can be challenging. However, various methods have been developed to control the position of functionalization. For instance, a palladium/norbornene co-catalyzed process enables the direct C-H alkylation of electron-deficient 1H-pyrroles at the C5 position with primary alkyl halides. organic-chemistry.orgd-nb.info This method is highly regioselective and tolerates a range of functional groups. organic-chemistry.org The introduction of an electron-withdrawing group (EWG) on the pyrrole ring is crucial for achieving C5-alkylation and suppressing N-alkylation by-products. thieme-connect.com

Another strategy for regioselective functionalization involves the use of a directing group. While this is more commonly applied to fused systems like indoles, the principles can be adapted to pyrrole scaffolds. nih.gov For example, the BF3·Et2O-catalyzed C–H insertion reaction of α-diazophosphonates with pyrrole derivatives provides a route to β-(2-pyrrol)-β-aminophosphonates. rsc.org

Modification of the Hydroxyl Group

The hydroxyl group at the C3 position of the pyrrole ring is a key functional handle that allows for the diversification of the 1H-pyrrol-3-ol scaffold. This functionalization is crucial for modulating the biological activity and physicochemical properties of the resulting molecules.

One common modification is the conversion of the hydroxyl group into an ether or ester. For instance, hydroxyphenyl derivatives of pyrroles can be synthesized by reacting the corresponding isopropoxyphenyl pyrroles with methanesulfonic acid in chloroform. nih.gov This demethylation reaction reveals the free hydroxyl group, which can then be further functionalized.

Furthermore, the hydroxyl group can influence the electronic properties of the pyrrole ring and participate in hydrogen bonding, which can be important for biological interactions. nih.gov The ability to selectively modify this group allows for the fine-tuning of these properties. For example, the 3-hydroxyl group of certain inhibitors can form hydrogen bonds with key amino acid residues in the active site of an enzyme. nih.gov

Modern Catalytic Protocols for Pyrrol-3-ol Synthesis

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and atom economy. The synthesis of 1H-pyrrol-3-ol and its analogs has benefited significantly from the development of novel transition metal-catalyzed and organocatalytic protocols.

Transition Metal-Catalyzed Routes (e.g., Silver-catalyzed cyclization of alkynes)

Transition metals such as palladium, gold, and silver have proven to be powerful catalysts for the construction of the pyrrole ring. organic-chemistry.orgarkat-usa.org Silver catalysis, in particular, has emerged as a valuable tool for the synthesis of pyrroles from simple starting materials like alkynes and isocyanides. rsc.orgnih.gov

A notable example is the silver(I)-catalyzed cycloaddition of unactivated alkynes and isocyanides. rsc.org This method avoids the dimerization of the starting materials, which can be a problem with other catalysts. rsc.org The reaction is believed to proceed through a σ-activation of the alkyne C-H bond, facilitated by the silver catalyst. rsc.org Density functional theory (DFT) calculations have suggested that the reaction may involve successive 1,5-silver migrations, which guide the charge distribution to facilitate the cycloaddition. researchgate.net

Silver catalysts are also effective in formal [3+2] cycloaddition reactions. For instance, polysubstituted pyrroles can be synthesized from cyclopropanols and imines under mild conditions using a silver catalyst. organic-chemistry.org Another silver-mediated approach involves the oxidative cross-coupling and cyclization of terminal alkynes with β-enamino esters to produce polysubstituted pyrroles. researchgate.net

The table below summarizes some examples of transition metal-catalyzed synthesis of pyrrole derivatives.

| Catalyst | Starting Materials | Product | Reference |

| Silver(I) salts | Alkynes and isocyanides | Oligosubstituted pyrroles | rsc.org |

| Silver catalyst | Cyclopropanols and imines | Polysubstituted pyrroles | organic-chemistry.org |

| Silver-mediated | Terminal alkynes and β-enamino esters | Polysubstituted pyrroles | researchgate.net |

| Palladium(II) catalyst | N-homoallylicamines and arylboronic acids | Polysubstituted pyrroles | organic-chemistry.org |

| Gold(I) catalyst | N-protected 5-aminopent-2-yn-1-ol | N-protected pyrroles | organic-chemistry.org |

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful and environmentally friendly alternative to metal-based catalysis. researchgate.netnih.gov Several organocatalytic methods have been developed for the synthesis of pyrroles, often proceeding through domino or multicomponent reactions. nih.gov

One approach involves the use of chiral phosphoric acids to catalyze the asymmetric synthesis of pyrrole derivatives. For example, a BINOL-derived phosphoric acid can catalyze the reaction of 1H-pyrrole-2-yl carbinols with 2-vinylindoles to produce densely substituted 2,3-dihydro-1H-pyrrolizines with high enantioselectivity. researchgate.net

L-proline and its derivatives are also effective organocatalysts for pyrrole synthesis. These catalysts can promote sequential multicomponent reactions to afford polysubstituted pyrroles. nih.gov Another example is the use of vitamin B1 as a metal-free catalyst for the Paal-Knorr pyrrole synthesis from hexane-2,5-dione and substituted aromatic amines. nih.gov

The table below highlights some organocatalytic approaches to pyrrole synthesis.

| Catalyst | Starting Materials | Product | Reference |

| BINOL-derived phosphoric acid | 1H-pyrrole-2-yl carbinols and 2-vinylindoles | 2,3-dihydro-1H-pyrrolizines | researchgate.net |

| L-proline | Multicomponent reactions | Polysubstituted pyrroles | nih.gov |

| Vitamin B1 | Hexane-2,5-dione and aromatic amines | N-substituted pyrroles | nih.gov |

| Chiral phosphine | Allenoates and activated isocyanides | Enantioenriched 1H-pyrroles | nih.gov |

Sustainable and Green Chemistry Considerations in 1H-Pyrrol-3-ol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org In the context of 1H-pyrrol-3-ol synthesis, this translates to the development of methods that are more environmentally benign.

Solvent-Free and Aqueous Medium Syntheses

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. royalsocietypublishing.org To this end, solvent-free and aqueous medium syntheses have been developed for pyrrole derivatives.

Solvent-free reactions can be achieved through mechanochemical activation or by simply heating the neat reactants. researchgate.netmdpi.com For example, 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds have been synthesized in moderate to good yields by heating a mixture of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and potassium hydroxide (B78521) under solvent-free conditions. mdpi.com These reactions are often faster and lead to higher yields compared to solvent-mediated protocols. mdpi.com

Water is an attractive green solvent due to its abundance, non-toxicity, and non-flammability. acs.orgresearchgate.net The Hantzsch multicomponent reaction, for instance, has been successfully performed in water to synthesize pyrimidine- and purine-ligated pyrroles. researchgate.net The use of catalytic surfactants like sodium dioctylsulfosuccinate and sodium dodecyl sulfate (B86663) can facilitate reactions in water, even for sparingly soluble substrates. acs.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity. researchgate.netmjcce.org.mkarabjchem.org

The synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-amino acid-derived enamines has been achieved with good yields (55–86%) under microwave irradiation. researchgate.netmdpi.com This intramolecular cyclocondensation is a rapid and efficient method for producing tetrasubstituted pyrroles. researchgate.netmdpi.com Similarly, a three-component reaction under microwave irradiation has been developed for the rapid synthesis of 3-hydroxy-2-oxopyrroles. benthamscience.com

The table below provides examples of microwave-assisted synthesis of pyrrole derivatives.

| Starting Materials | Product | Reaction Time | Yield | Reference |

| 2-Amino acid-derived enamines | 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | Not specified | 55-86% | researchgate.netmdpi.com |

| Sodium diethyl oxalacetate, aromatic aldehydes, and primary amines | 3-Hydroxy-2-oxopyrroles | Not specified | Not specified | benthamscience.com |

| 2-Propylquinoline-4-carbohydrazide and various aldehydes | Hydrazone derivatives | 1-3 min | Good to excellent | arabjchem.org |

Elucidating the Reactivity and Mechanistic Pathways of 1h Pyrrol 3 Ol

Electrophilic Aromatic Substitution Reactions on 1H-Pyrrol-3-ol

The pyrrole (B145914) ring is inherently activated towards electrophilic aromatic substitution due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system, which increases the electron density of the ring carbons. pearson.comlibretexts.org This heightened reactivity means that reactions can often proceed under milder conditions than those required for benzene. pearson.com

Regioselectivity and Electronic Effects

Electrophilic attack on the pyrrole ring of 1H-pyrrol-3-ol demonstrates a distinct regioselectivity. Substitution generally occurs preferentially at the C2 or C5 position (alpha to the nitrogen) rather than the C3 or C4 position (beta to the nitrogen). pearson.comonlineorganicchemistrytutor.com This preference can be explained by examining the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, providing greater stabilization. onlineorganicchemistrytutor.comstackexchange.com In contrast, attack at the C3 position results in an intermediate that is stabilized by only two resonance structures. stackexchange.com Consequently, the transition state leading to the C2-substituted product is lower in energy, making this pathway kinetically favored. stackexchange.com

The hydroxyl group at the C3 position further influences the electronic landscape of the pyrrole ring. As an electron-donating group, it enhances the electron density of the ring, further activating it towards electrophilic attack. This effect, combined with the inherent reactivity of the pyrrole ring, makes 1H-pyrrol-3-ol a highly reactive species in electrophilic aromatic substitution reactions.

Influence of Tautomeric Forms on Reactivity

1H-Pyrrol-3-ol exists in tautomeric equilibrium with its keto form, 1,2-dihydro-3H-pyrrol-3-one. thieme-connect.de The position of this equilibrium is influenced by factors such as solvent polarity and the presence of substituents. mdpi.com While the aromatic 1H-pyrrol-3-ol form is often favored, the presence of the 3-pyrrolone tautomer can significantly impact the molecule's reactivity. vulcanchem.com

The 3-pyrrolone form possesses a reactive methylene (B1212753) group at the C2 position, which can be susceptible to electrophilic attack. This can lead to different product outcomes compared to the direct substitution on the aromatic pyrrole ring. For instance, under acidic conditions, deuterium (B1214612) exchange has been observed to occur at the C2 and C4 positions via the hydroxypyrrole and pyrrolone tautomers, respectively. rsc.org Density functional theory (DFT) calculations have shown that the tautomerization of 3H-pyrrol-3-one intermediates to the more stable aromatic 1H-pyrrol-3-ol is a thermodynamically favorable process. vulcanchem.com This tautomeric interplay is a crucial consideration in predicting the outcomes of reactions involving 1H-pyrrol-3-ol.

Nucleophilic Reactions and Annulation Strategies Involving 1H-Pyrrol-3-ol

Beyond its susceptibility to electrophilic attack, the structure of 1H-pyrrol-3-ol also allows for a range of nucleophilic reactions and serves as a key component in various annulation strategies for the synthesis of more complex heterocyclic systems. vulcanchem.comvulcanchem.com

Reactions at the Carbon Framework

The pyrrole ring of 1H-pyrrol-3-ol and its derivatives can participate in reactions with nucleophiles, particularly when activated by appropriate functional groups. Annulation strategies often utilize the inherent reactivity of the pyrrole nucleus to construct fused ring systems. For example, [3+2] cycloaddition reactions involving tosylmethyl isocyanide (TosMIC) provide a scalable route to the pyrrole core. vulcanchem.com Multicomponent reactions, such as those involving domino sequences of addition-elimination, Michael addition, and intramolecular annulation, have been successfully employed to synthesize polysubstituted pyrroles. mdpi.comresearchgate.net These strategies highlight the versatility of the pyrrole framework in building molecular complexity.

Reactions at the Hydroxyl Moiety (e.g., Oxidation, Reduction, Alkylation)

The hydroxyl group at the C3 position is a key site for chemical modification, enabling a variety of transformations. vulcanchem.comvulcanchem.com

Oxidation: The hydroxyl group can be oxidized to the corresponding carbonyl, yielding a 1H-pyrrol-3(2H)-one derivative. rsc.org This transformation can be achieved using various oxidizing agents. For instance, oxidation of 2-substituted 1H-pyrrol-3(2H)-ones in the air can lead to 2-hydroxy derivatives. rsc.org

Reduction: While reduction of the hydroxyl group itself is less common, the pyrrole ring can be targeted for reduction. For example, catalytic hydrogenation can lead to the formation of pyrrolidine (B122466) derivatives.

Alkylation: The hydroxyl group can be readily alkylated under basic conditions to form 3-alkoxypyrroles. rsc.org The regioselectivity of alkylation (O-alkylation vs. C-alkylation at the C2 position) can be controlled by the choice of alkylating agent and solvent. rsc.org "Hard" alkylating agents like methyl toluenesulfonate (B8598656) in polar aprotic solvents favor O-alkylation, providing a good preparative route to 3-alkoxypyrroles. rsc.org Conversely, "soft" alkylating agents such as iodomethane (B122720) in less polar solvents tend to favor C-alkylation. rsc.org

Cycloaddition Reactions of 1H-Pyrrol-3-ol and its Derivatives

Pyrrole and its derivatives are capable of participating in cycloaddition reactions, acting as either the diene or the dienophile component, leading to the formation of various bicyclic and polycyclic systems. wikipedia.org N-substituted pyrroles can undergo [4+2], [2+2], and [2+1] cycloaddition reactions. wikipedia.org

The Diels-Alder reaction, a [4+2] cycloaddition, can occur with the pyrrole ring acting as the diene, particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org Vinylpyrroles are also effective dienes in such reactions. wikipedia.org Furthermore, pyrroles can react with carbenes in a [2+1] cycloaddition. For instance, the reaction with dichlorocarbene (B158193) leads to a dichlorocyclopropane intermediate which can rearrange to form 3-chloropyridine (B48278) in what is known as the Ciamician–Dennstedt rearrangement. wikipedia.org

Derivatives of 1H-pyrrol-3-ol can also be synthesized through cycloaddition pathways. A notable example is the use of a [3+2] cycloaddition mechanism in a one-pot synthesis involving tosylmethyl isocyanide (TosMIC). vulcanchem.com Additionally, 1,3-dipolar cycloaddition reactions are employed in the synthesis of pyrrole derivatives, such as the reaction of münchnones with alkynes. wikipedia.org

Diels-Alder and Related Pericyclic Processes

Due to its inherent aromaticity, the pyrrole ring is a reluctant participant in Diels-Alder reactions, where it would need to function as the diene component. wikipedia.org The energy required to disrupt the aromatic sextet results in low reactivity compared to non-aromatic dienes. wikipedia.org However, this reluctance can be overcome. Cycloadditions can proceed, particularly when an electron-withdrawing group is attached to the nitrogen atom, which reduces the aromatic character of the pyrrole ring and facilitates its participation as a 4π-electron component. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition, a type of pericyclic reaction involving a conjugated diene and a dienophile. lu.se The reaction proceeds through a single, cyclic transition state in a concerted mechanism, forming two new sigma (σ) bonds simultaneously. lu.se For pyrrole derivatives, Lewis acid catalysis is often employed to enhance reactivity and control stereoselectivity in these cycloaddition reactions. researchgate.net

While intermolecular examples require activation, intramolecular Diels-Alder reactions of pyrrole derivatives have been successfully demonstrated. A notable example is the facile intramolecular cycloaddition of a 1-pyrrolyl fumarate, prepared from 1-hydroxypyrrole, which represents the first reported intramolecular cycloaddition of a pyrrole. rsc.org Such pericyclic reactions are governed by orbital symmetry rules, which dictate that a thermal [4+2] cycloaddition proceeds via a suprafacial pathway, where the new bonds form on the same face of both the diene and the dienophile. libretexts.org

[X+Y] Cycloadditions (e.g., [2+1] Cycloadditions with Carbenes)

Beyond [4+2] cycloadditions, the pyrrole ring can engage in other cycloaddition modes. A significant example is the [2+1] cycloaddition with carbenes. wikipedia.org When pyrrole is reacted with a carbene, such as dichlorocarbene, a [2+1] cycloaddition occurs across one of the double bonds of the pyrrole ring. wikipedia.org

This reaction initially forms a highly unstable dichlorocyclopropane intermediate fused to the pyrrole ring. This intermediate readily undergoes a rearrangement process known as the Ciamician–Dennstedt rearrangement. wikipedia.org The breakdown of the cyclopropane (B1198618) intermediate leads to ring expansion, ultimately yielding a 3-halopyridine derivative. wikipedia.org This transformation provides a synthetic route from the five-membered pyrrole heterocycle to a six-membered pyridine (B92270) system. The generation of carbenes, often from precursors like 1-sulfonyl-1,2,3-triazoles via metal-catalyzed denitrogenation, is a critical step for these transformations. Iron carbene complexes have also been shown to be capable of undergoing [2+2] cycloaddition reactions with alkynes, highlighting the diverse reactivity patterns of metal carbenes in cycloaddition chemistry. nih.gov

Oxidation-Reduction Chemistry of the 1H-Pyrrol-3-ol System

The redox chemistry of the 1H-pyrrol-3-ol system is largely expressed through its more stable tautomer, 1H-pyrrol-3(2H)-one. The pyrrole ring itself is generally susceptible to oxidation, often leading to polymerization under acidic conditions. wikipedia.org Conversely, the aromaticity of the ring makes it difficult to reduce via catalytic hydrogenation. wikipedia.org

Oxidation studies have primarily focused on substituted 1H-pyrrol-3(2H)-one derivatives. The outcome of the oxidation is highly dependent on the substitution pattern, particularly at the C2 position. rsc.org

Oxidation of 2-Substituted Pyrrolones : When 1H-pyrrol-3(2H)-ones bearing a substituent at the C2 position are oxidized, for example by air, the reaction yields 2-hydroxy derivatives. These products can exist in a solvent-dependent equilibrium with their open-chain tautomers, acyl enaminones. rsc.org

Oxidation of 2-Unsubstituted Pyrrolones : In the absence of a substituent at the C2 position, oxidation proceeds via a different pathway. Irradiation in the presence of di-t-butyl peroxide generates persistent radicals. rsc.org Electron spin resonance (ESR) spectroscopy has identified these radical species as pyrrolone dimers. rsc.org The proposed mechanism involves a capto-dative radical as a key intermediate. rsc.org

The Baeyer-Villiger oxidation, a reaction that converts ketones to esters or lactones, has also been applied to sterically hindered, fully substituted pyrroles, resulting in the formation of 4,5-dihydro-1H-ketopyrrole products. beilstein-journals.org

| Reactant Type | Oxidizing Agent/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Substituted 1H-pyrrol-3(2H)-one | Air | 2-Hydroxy-1H-pyrrol-3(2H)-one | rsc.org |

| 2-Unsubstituted 1H-pyrrol-3(2H)-one | Di-t-butyl peroxide, irradiation | Persistent dimeric radicals | rsc.org |

| Fully substituted pyrrole | Peracid (Baeyer-Villiger conditions) | 4,5-Dihydro-1H-ketopyrrole | beilstein-journals.org |

| Related: 1H-Pyrazol-3-ol | O₂ with Co(II) acetate (B1210297) | Pyrazole-3-one derivative | |

| Related: Tetrahydrothiophene derivative | m-Chloroperbenzoic acid (m-CPBA) | Sulfone derivative | vulcanchem.com |

Rearrangement Reactions and Tautomeric Interconversions of 1H-Pyrrol-3-ol

A defining characteristic of 1H-pyrrol-3-ol is its existence in a tautomeric equilibrium with its keto form, 1H-pyrrol-3(2H)-one. thieme-connect.de This prototropic tautomerism is central to its chemical behavior and stability.

The equilibrium generally favors the non-aromatic 1H-pyrrol-3(2H)-one tautomer. thieme-connect.de However, the aromatic 1H-pyrrol-3-ol form can be stabilized and become the predominant species if the ring is substituted with electron-withdrawing or chelating groups. thieme-connect.de Density Functional Theory (DFT) calculations performed on certain substituted systems have confirmed that tautomeric shifts toward the aromatized 1H-pyrrol-3-ol form can be thermodynamically favored. vulcanchem.commdpi.com The nature of the solvent also plays a role in the position of the equilibrium, a phenomenon also observed in the analogous 1H-pyrazol-3-ol system, which favors dimeric structures in nonpolar solvents and monomeric forms in polar solvents. mdpi.com

Beyond tautomerism, the pyrrole scaffold can undergo various rearrangement reactions.

Sigmatropic Rearrangements : These are pericyclic reactions where a σ-bond migrates across a π-electron system. The Piloty–Robinson pyrrole synthesis, for example, involves a key vulcanchem.comvulcanchem.com-sigmatropic rearrangement step. wikipedia.org Gold-catalyzed pathways have also been developed that utilize a vulcanchem.comvulcanchem.com-sigmatropic rearrangement to transform O-vinyloximes into pyrroles. acs.org

Ciamician–Dennstedt Rearrangement : As discussed previously, this rearrangement follows the [2+1] cycloaddition of a carbene to the pyrrole ring, leading to ring expansion and the formation of a 3-halopyridine. wikipedia.org

Other Rearrangements : Rearrangement reactions of cyclopropanated sugars with amines, promoted by Lewis acids like Zn(OTf)₂, can produce polyhydroxyalkyl-substituted pyrrole derivatives. rsc.org

The study of these interconversions is crucial for understanding the reactivity and for designing synthetic routes to specifically functionalized pyrrole derivatives.

Advanced Spectroscopic and Diffraction Methodologies for Structural Analysis of 1h Pyrrol 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of 1H-pyrrol-3-ol, offering detailed information about its molecular framework.

For a derivative, 1-(1,1-dimethylethyl)-1H-pyrrol-3-ol, the ¹H-NMR spectrum typically displays a singlet around δ 1.4 ppm corresponding to the nine protons of the tert-butyl group. The protons on the pyrrole (B145914) ring produce multiplet signals in the range of δ 6.2–6.8 ppm. A broad peak for the hydroxyl proton is often observed near δ 5.0 ppm, though its position can be influenced by the solvent. vulcanchem.com The ¹³C-NMR spectrum for this derivative shows the tert-butyl carbon signal between δ 28–30 ppm and the carbon atom bearing the hydroxyl group in the δ 150–155 ppm region. vulcanchem.com

In studies of more complex, substituted 1H-pyrrol-3-ol compounds, NMR is essential for confirming their formation and structure. mdpi.commdpi.com For instance, the ¹H NMR spectrum of 1-(5-((1H-indol-3-yl)methyl)-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one shows characteristic signals that confirm the presence of the various functional groups and their relative positions. mdpi.com Similarly, the structural integrity of various 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds has been rigorously confirmed using both ¹H and ¹³C NMR spectroscopy. mdpi.comnih.gov

Table 1: Representative ¹H NMR Spectral Data for Substituted 1H-Pyrrol-3-ol Derivatives in CDCl₃ mdpi.comnih.gov

| Compound | Description | δ (ppm) |

|---|---|---|

| 1a | 1-(5-((1H-indol-3-yl)methyl)-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one | 9.33 (s, 1H), 7.58 (m, 1H), 7.32 (m, 1H), 7.11 (m, 1H), 7.10 (m, 2H), 3.32 (s, 2H), 2.03 (s, 3H), 1.68 (s, 3H) |

| 1b | Ethyl 5-((1H-indol-3-yl)methyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate | 8.45 (s, 1H), 7.57 (m, 1H), 7.31 (m, 1H), 7.16 (m, 2H), 7.09 (s, 1H), 4.10 (m, 2H), 4.08 (s, 3H), 3.31 (s, 2H), 1.68 (s, 3H), 0.88 (t, J = 6.0 Hz, 3H) |

| 1c | 2,4,5-trisubstituted-1H-pyrrol-3-ol derivative | 8.24 (s, 1H), 7.52 (m, 1H), 7.35 (m, 1H), 7.13 (m, 2H), 6.97 (s, 1H), 3.70 (s, 2H) |

| 1d | 2-((1H-indol-3-yl)methyl)-3-hydroxy-1,5,6,7-tetrahydro-4H-indol-4-one | 9.34 (s, 1H), 7.46 (m, 1H), 7.33 (m, 1H), 7.11 (m, 1H), 7.05 (m, 1H), 6.93 (s, 1H), 3.33 (s, 2H), 2.29 (m, 2H), 2.20 (m, 2H), 1.88 (m, 2H) |

Table 2: Representative ¹³C NMR Spectral Data for Substituted 1H-Pyrrol-3-ol Derivatives in CDCl₃ mdpi.comnih.gov

| Compound | Description | δ (ppm) |

|---|---|---|

| 1a | 1-(5-((1H-indol-3-yl)methyl)-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one | 195.6, 162.15, 136.33, 127.02, 124.21, 121.68, 121.39, 119.11, 118.14, 117.99, 111.56, 111.08, 108.91, 96.48, 69.36, 29.45, 26.55 |

| 1b | Ethyl 5-((1H-indol-3-yl)methyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate | 172.26, 160.38, 136.23, 127.12, 123.72, 122.23, 122.03, 119.66, 119.46, 118.32, 111.45, 109.76, 109.58, 109.50, 65.40, 19.31, 14.64, 13.71 |

| 1c | 2,4,5-trisubstituted-1H-pyrrol-3-ol derivative | 172.59, 169.94, 169.94, 136.24, 136.24, 127.89, 119.86, 119.86, 118.66, 111.44, 111.44, 110.21, 110.21, 23.36 |

| 1d | 2-((1H-indol-3-yl)methyl)-3-hydroxy-1,5,6,7-tetrahydro-4H-indol-4-one | 171.01, 163.68, 136.23, 127.72, 123.26, 121.91, 121.91, 119.31, 119.31, 118.23, 111.56, 108.85, 97.44, 60.45, 36.33, 21.69, 14.17 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities within the 1H-pyrrol-3-ol scaffold, a variety of multi-dimensional NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning complex NMR spectra, especially for highly substituted derivatives. bris.ac.uk For instance, these techniques have been crucial in the structural determination of complex molecules synthesized via annulation reactions involving pyrrole intermediates. bris.ac.uk NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is valuable for conformational analysis.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR is widely used, solid-state NMR (ssNMR) offers unique advantages for studying the structure of 1H-pyrrol-3-ol in its crystalline and amorphous solid forms. It can provide information on molecular conformation and packing that is lost in solution. Although specific ssNMR studies on 1H-pyrrol-3-ol are not prevalent in the provided search results, the technique is generally applicable for distinguishing between different solid forms and understanding intermolecular interactions. Computational studies, such as those involving Density Functional Theory (DFT), can be used in conjunction with experimental ssNMR to refine structural models. wisc.edu

Dynamic NMR Studies of Tautomeric Equilibria

1H-Pyrrol-3-ol exists in tautomeric equilibrium with its oxo form, 3H-pyrrol-3-one. thieme-connect.de Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics and thermodynamics of this equilibrium. By analyzing the NMR spectra at different temperatures, it is possible to observe the coalescence of signals corresponding to the two tautomers, allowing for the determination of the energy barriers for their interconversion. researchgate.net DFT calculations often complement these experimental studies by providing theoretical insights into the relative stabilities of the tautomers and the transition states connecting them. mdpi.comresearchgate.netvulcanchem.com Such studies have shown that the aromatic 1H-pyrrol-3-ol form is generally favored. vulcanchem.com

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 1H-pyrrol-3-ol and its derivatives, as well as insights into their conformational properties. thieme-connect.demdpi.com

Assignment of Characteristic Absorption Bands

The IR spectrum of pyrrole-containing compounds exhibits several characteristic absorption bands. thieme-connect.de For 1H-pyrrol-3-ol derivatives, a prominent feature is the absorption band corresponding to the hydroxyl group (-OH) stretch, which is typically observed around 3419 cm⁻¹. The IR spectrum of pyrrole itself shows key bands at approximately 3600, 1075, 1050, 1025, and 730 cm⁻¹. thieme-connect.de In substituted derivatives, the positions of these bands can shift. For example, in some 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones, the C-O stretching band of the phenolic hydroxyl group is found in the 1364–1365 cm⁻¹ range. mdpi.com The C-N stretching band in these pyrroles appears between 1413 and 1415 cm⁻¹. mdpi.com For other pyrrole derivatives, such as 1H-Pyrrol-3-amine, the N-H stretching is expected between 3300–3500 cm⁻¹ and the C-N stretching between 1250–1350 cm⁻¹. vulcanchem.com

Table 3: Characteristic IR Absorption Bands for Pyrrole and its Derivatives mdpi.comthieme-connect.devulcanchem.com

| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Compound Type |

|---|---|---|

| O-H Stretch | ~3419 | 1H-Pyrrol-3-ol derivatives |

| N-H Stretch | ~3600 | Pyrrole |

| N-H Stretch | 3300–3500 | 1H-Pyrrol-3-amine derivatives |

| C-O Stretch (Phenolic) | 1364–1365 | Substituted 1H-pyrrol-3-ols |

| C-N Stretch | 1413–1415 | Substituted 1H-pyrrol-3-ols |

| C-N Stretch | 1250–1350 | 1H-Pyrrol-3-amine derivatives |

| Pyrrole Ring Bands | 1075, 1050, 1025 | Pyrrole |

| C-H Bend (Aromatic) | 730 | Pyrrole |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can also be used to study the conformational preferences of 1H-pyrrol-3-ol and its derivatives. Different conformers of a molecule will have distinct vibrational spectra. By comparing experimental IR and Raman spectra with those predicted from theoretical calculations (e.g., DFT), it is possible to identify the most stable conformer(s) present. acs.org For instance, temperature-dependent IR spectroscopy of related compounds in liquid xenon solutions, combined with ab initio calculations, has been used to determine conformational stability. acs.org While specific conformational analyses of 1H-pyrrol-3-ol using this method are not detailed in the search results, the principles are directly applicable.

Mass Spectrometry: High-Resolution and Fragmentation Pattern Analysis (e.g., HRMS, HPLC-ESI-MS)

High-resolution mass spectrometry (HRMS) and liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) are indispensable tools for the characterization of 1H-pyrrol-3-ol and its analogues. mdpi.commdpi.com These techniques offer high accuracy and sensitivity, crucial for both qualitative and quantitative analyses.

HRMS provides highly accurate mass measurements, which are fundamental in determining the elemental composition of a compound. unodc.org For derivatives of 1H-pyrrol-3-ol, HRMS has been used to confirm their molecular formulas with a high degree of confidence. For instance, the calculated mass of a protonated derivative, 1-(5-((1H-indol-3-yl)methyl)-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one, was found to be 269.1690, closely matching the experimentally observed mass of 269.1677. mdpi.com This level of precision is critical for distinguishing between compounds with similar nominal masses but different elemental compositions.

The following table showcases HRMS data for several pyrrole derivatives, highlighting the close agreement between calculated and found mass values.

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 1-(5-((1H-indol-3-yl)methyl)-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one | C₁₆H₁₆N₂O₂ | 269.1690 | 269.1677 | mdpi.com |

| Ethyl 5-((1H-indol-3-yl)methyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate | C₁₇H₁₈N₂O₃ | 299.12 (M-H)⁻: 297.1239 | 299.12 (M-H)⁻: 297.1266 | mdpi.com |

| 2-((1H-indol-3-yl)methyl)-3-hydroxy-1,5,6,7-tetrahydro-4H-indol-4-one | C₁₇H₁₆N₂O₂ | 279.1135 | 279.1134 | mdpi.com |

| 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one | C₈H₁₁NO₂ | 154.0868 | 154.0857 | mdpi.com |

This table is interactive. You can sort and filter the data.

The fragmentation patterns observed in mass spectrometry offer significant insights into the structure of the parent molecule. Under electron impact (EI) or electrospray ionization (ESI), molecules break apart in predictable ways, and the resulting fragment ions are characteristic of the original structure. researchgate.netlifesciencesite.com

For pyrrole derivatives, common fragmentation pathways include the cleavage of bonds adjacent to the pyrrole ring and within substituent groups. For example, in the mass spectra of N-alkylthiophenamines, α-cleavage in the amine substituent is a noted fragmentation pathway. researchgate.net The study of these pathways is crucial for the structural elucidation of novel pyrrole compounds. lifesciencesite.com In some instances, fragmentation can involve rearrangement processes, such as the loss of an alkene from an alkoxy-substituted pyrrole to form a pyrrol-3-ol ion. researchgate.net

A plausible fragmentation mechanism for a generic 1H-pyrrol-3-ol derivative might involve initial loss of water from the hydroxyl group, followed by cleavage of the pyrrole ring or loss of substituents. The specific fragmentation will be highly dependent on the nature and position of the substituents on the pyrrole ring.

Accurate Mass Determination and Elemental Composition

X-ray Diffraction Studies of 1H-Pyrrol-3-ol and its Crystalline Derivatives

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement of crystalline solids.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. researchgate.net It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. google.com Polymorphs can have different physical properties, such as solubility and stability. The PXRD pattern of a crystalline derivative of a pyrrole compound, for instance, shows sharp diffraction peaks, confirming its crystalline nature. google.com The characteristic peaks in the diffraction pattern can be used to identify and characterize the specific crystalline form. google.com

The following table presents characteristic PXRD peaks for a crystalline pyrrole derivative.

| Diffraction Angle (2θ) | Relative Intensity |

| 6.80 | High |

| 17.06 | High |

| 19.24 | High |

| 22.80 | High |

| 25.48 | High |

This table is interactive and displays key diffraction peaks. google.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. technologynetworks.com The wavelength of maximum absorption (λmax) is related to the energy difference between these states and is characteristic of the molecule's electronic structure.

For pyrrole and its derivatives, the UV-Vis spectrum is influenced by the conjugated π-electron system of the pyrrole ring and any attached chromophores. nist.gov For example, 3-(1H-pyrrol-3-yl)vinyl-substituted hydroquinones exhibit absorption maxima that are dependent on the specific substitution pattern. rsc.org The electronic properties, including the HOMO-LUMO gap, of substituted 1H-pyrrol-3-ol derivatives have been investigated using computational methods, which complement experimental UV-Vis data. vulcanchem.com

Computational and Theoretical Investigations of 1h Pyrrol 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of 1H-Pyrrol-3-ol at a molecular level. These calculations provide a deep understanding of its electronic structure and other key molecular characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. rutgers.edu DFT studies, particularly using the B3LYP functional, have been instrumental in understanding the molecular stability and geometry of 1H-Pyrrol-3-ol and its derivatives. mdpi.com

Calculations show that the pyrrole (B145914) ring system is inherently aromatic, featuring a conjugated π-electron system that is stabilized by resonance. vulcanchem.com The substitution on the pyrrole ring significantly influences the electron density distribution and, consequently, the molecule's reactivity. vulcanchem.com For instance, in derivatives of 1H-Pyrrol-3-ol, electron-donating groups can increase the electron density at adjacent carbon atoms. vulcanchem.com

DFT calculations have been employed to analyze the tautomeric equilibrium between 3H-pyrrol-3-one intermediates and the more stable 1H-pyrrol-3-ol aromatic rings. mdpi.com The calculated Gibbs free energy (ΔG°) values for this tautomerization are negative, ranging from -2.36 to -13.50 kcal/mol, indicating that the transformation to the 1H-pyrrol-3-ol form is a thermodynamically favorable and exothermic process. This aromatization is a key driving force in the synthesis of these compounds.

The optimized molecular structure, as determined by methods like DFT-B3LYP with a 6-31G(d,p) basis set, reveals the planarity of the pyrrole ring and the orientation of its substituents. mdpi.com For example, in 1-tert-butyl-1H-pyrrol-3-ol, DFT calculations predict a dihedral angle of 15–20° between the pyrrole ring and the tert-butyl group, a conformation that balances orbital overlap and steric strain. vulcanchem.com

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability; a larger gap corresponds to higher stability and greater energy required for electronic excitation. mdpi.com DFT calculations show that substituents on the pyrrole ring can alter the HOMO-LUMO gap. vulcanchem.com

Table 1: Calculated Thermodynamic Data for Tautomerization to 1H-Pyrrol-3-ol Derivatives

| Reactant | Product | ΔG° (kcal/mol) |

|---|---|---|

| 3H-pyrrol-3-one intermediate (5a) | 1H-pyrrol-3-ol derivative (1a) | -2.53 |

| 3H-pyrrol-3-one intermediate (5b) | 1H-pyrrol-3-ol derivative (1b) | -13.50 |

This data illustrates the thermodynamic preference for the aromatized 1H-pyrrol-3-ol form over its 3H-pyrrol-3-one tautomer.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameters, can provide even higher accuracy for electronic structure analysis. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are computationally more intensive but can offer a more detailed picture of the electronic properties of 1H-Pyrrol-3-ol. researchgate.netosti.gov

Ab initio calculations can be used to refine the understanding of the molecular geometry and to compute various electronic properties with high precision. researchgate.net These methods are particularly valuable for studying systems where electron correlation effects are significant. osti.gov For complex organic molecules, combining experimental data with ab initio calculations can lead to a comprehensive understanding of their structural and electronic characteristics.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of 1H-Pyrrol-3-ol and mapping out potential reaction pathways.

Transition State Localization and Energy Barrier Calculation

Understanding the mechanism of chemical reactions involving 1H-Pyrrol-3-ol requires the localization of transition states and the calculation of activation energy barriers. Computational methods can model reaction pathways, such as the tautomerization from 3H-pyrrol-3-one to 1H-pyrrol-3-ol, and identify the transition state structures connecting reactants and products. mdpi.com The energy of this transition state determines the kinetic barrier of the reaction.

For example, in reactions involving related heterocyclic systems, DFT calculations have been used to determine that the rate-determining step can vary depending on the specific substituents and reaction conditions. acs.org The activation energy for key steps, such as intramolecular proton transfer or cyclization, can be calculated to predict the most likely reaction mechanism. acs.org The process generally involves guessing an initial transition state structure, which is then optimized using algorithms designed to find saddle points on the potential energy surface. researchgate.net

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into reactivity that complement static quantum chemical calculations. researchgate.netnih.gov By simulating the motion of atoms, MD can reveal how 1H-Pyrrol-3-ol and its reactants approach each other, how solvents influence the reaction, and the conformational changes that occur during a reaction. researchgate.net

Reactive molecular dynamics (ReaxFF-MD) simulations, for instance, can model bond breaking and formation, making them suitable for studying complex reaction processes like pyrolysis. mdpi.com While specific MD studies on 1H-Pyrrol-3-ol are not widely reported, the methodology is applicable to understanding its reactivity in various chemical environments, including its interaction with biological macromolecules or its behavior in different solvents. nih.gov These simulations can help identify key intermolecular interactions, such as hydrogen bonding, that can influence reaction pathways. researchgate.net

Theoretical Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties of 1H-Pyrrol-3-ol, which can be compared with experimental data to confirm its structure and understand its electronic environment. vulcanchem.comresearchgate.net

DFT and ab initio calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. csic.es For example, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR spectra, which can then be correlated with experimental findings to understand the shielding and deshielding effects within the molecule. researchgate.netcsic.es

Vibrational frequencies from Infrared (IR) and Raman spectroscopy can also be simulated. researchgate.net These calculated spectra, when compared with experimental ones, allow for a detailed assignment of vibrational modes to specific molecular motions. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. ijcce.ac.irinformaticsjournals.co.in This provides insight into the excited states of the molecule and its photophysical properties.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1H-Pyrrol-3-ol |

| 3H-Pyrrol-3-one |

| 1-tert-butyl-1H-pyrrol-3-ol |

| Acetophenone |

| Alkyl 2-aminoesters |

| Delapril |

| Dimethylformamide |

| Dimethyl sulfoxide |

| Formaldehyde |

| Hydroxychloroquine |

| Imidazole |

| Isoprene |

| Limonene |

| Lisinopril |

| Lithium hydroxide (B78521) |

| L-tryptophan |

| Potassium hydroxide |

| Pyrazole |

| Pyrrole |

| Ramipril |

| Salicylic acid |

| Thiophene |

| Toluene |

| Tosylmethyl isocyanide |

| Triethylamine |

| Trimethylacetaldehyde |

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a significant area of computational chemistry. For pyrrole derivatives, theoretical calculations have been employed to determine ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The accuracy of these predictions is highly dependent on the chosen computational method, basis set, and the model used to account for solvent effects. researchgate.net

Studies have shown that for pyrrole derivatives, Density Functional Theory (DFT) methods, such as those employing the B3LYP functional, can provide reasonable predictions of chemical shifts. nih.gov However, for enhanced accuracy, especially for ¹³C chemical shifts, more sophisticated correlated methods like Møller-Plesset perturbation theory (MP2) may be necessary to achieve almost perfect agreement with experimental data. nih.gov The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), generally improves the accuracy of the predictions. nih.gov For specific protons, such as the N-H proton in the pyrrole ring, the inclusion of explicit solvent molecules in the calculation is crucial for accurate results. nih.gov

The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR chemical shifts. acs.org The choice of basis set also plays a critical role, with larger basis sets like 6-311++G(2d,p) often providing more accurate results in combination with specific functionals like TPSSh. researchgate.net Machine learning techniques are also emerging as a powerful tool for the rapid and accurate prediction of NMR parameters, including coupling constants. nih.govd-nb.info These methods use extensive datasets to train neural networks that can predict spectra from molecular structures. nih.gov

Below is a table summarizing the computational approaches used for predicting NMR parameters in pyrrole-related structures.

| Parameter | Computational Method | Key Considerations |

| ¹H and ¹³C Chemical Shifts | DFT (e.g., B3LYP, TPSSh), MP2, GIAO | Choice of functional, basis set size (e.g., 6-311++G(2d,p)), and solvation model (PCM, explicit solvent molecules) are critical for accuracy. researchgate.netnih.gov |

| Spin-Spin Coupling Constants | DFT, Machine Learning (Neural Networks) | Machine learning models can provide fast and accurate predictions based on large experimental datasets. nih.govd-nb.info |

Simulated Vibrational and Electronic Spectra

Computational methods are also invaluable for simulating vibrational and electronic spectra, which helps in the interpretation of experimental data. For molecules structurally related to 1H-Pyrrol-3-ol, vibrational spectra (FT-IR and FT-Raman) have been simulated using DFT and ab initio calculations. researchgate.net These simulations allow for a detailed analysis of the normal modes of vibration. researchgate.net The calculated vibrational frequencies, when scaled appropriately, show good agreement with experimental spectra. researchgate.net

The electronic properties and spectra can be investigated using methods like Time-Dependent DFT (TD-DFT). These calculations provide information on electronic transitions, absorption wavelengths, and excitation energies. researchgate.netacs.org The choice of density functional is crucial for obtaining accurate predictions of band positions and shapes in electronic spectra. rsc.org Computational studies on similar heterocyclic systems have successfully simulated UV-Vis spectra, providing insights into the electronic structure and transitions. researchgate.net

The table below outlines the computational methods used for simulating spectra.

| Spectrum Type | Computational Method | Information Obtained |

| Vibrational (FT-IR, FT-Raman) | DFT (e.g., B3LYP), Ab initio | Vibrational frequencies, normal modes, comparison with experimental spectra. researchgate.net |

| Electronic (UV-Vis) | Time-Dependent DFT (TD-DFT) | Absorption wavelengths, excitation energies, electronic transitions. researchgate.netacs.orgrsc.org |

Solvation Effects and Intermolecular Interactions in 1H-Pyrrol-3-ol Systems

Solvation plays a critical role in the behavior of molecules in solution, influencing their structure, reactivity, and spectroscopic properties. wikipedia.org Computational models are essential for understanding these effects at a molecular level. The process of solvation involves the reorganization of solvent and solute molecules, driven by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. wikipedia.org

For polar molecules like 1H-Pyrrol-3-ol, hydrogen bonding is a particularly important intermolecular interaction. acs.org The hydroxyl and amine groups of 1H-Pyrrol-3-ol can act as both hydrogen bond donors and acceptors, leading to complex interactions with protic and aprotic solvents.

Computational studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to account for the bulk effect of the solvent. acs.org These models treat the solvent as a continuous dielectric medium. For systems where specific interactions like hydrogen bonding are dominant, a combination of continuum models with the inclusion of explicit solvent molecules can provide a more accurate description. nih.gov

Molecular dynamics simulations can offer a dynamic picture of solvation, revealing details about the structure of the solvation shell and the energetics of intermolecular interactions. rsc.org For instance, in systems with strong hydrogen bonding components, simulations can show how different solvents preferentially interact with specific functional groups of the solute. rsc.org

The stability of intermolecular complexes, such as those formed by hydrogen or halogen bonds, is significantly influenced by the solvent. acs.org Computational studies have shown that while some interactions are stable in the gas phase, they can be destabilized in polar solvents due to the energetic cost of desolvation. acs.org

Applications of 1h Pyrrol 3 Ol in Advanced Chemical Synthesis and Materials Science

1H-Pyrrol-3-ol as a Versatile Building Block in Complex Heterocyclic Synthesis

1H-Pyrrol-3-ol, a five-membered heterocyclic compound, is a valuable building block in the synthesis of more complex heterocyclic structures. Its utility stems from the reactive nature of both the hydroxyl group and the nitrogen atom within the pyrrole (B145914) ring, which allow for a variety of chemical transformations. These reactions can lead to the formation of ketones, aldehydes, and halogenated derivatives, among other functionalized pyrroles.

Construction of Polycyclic Systems

The structure of 1H-pyrrol-3-ol serves as a foundation for constructing polycyclic systems. For instance, derivatives of 1H-pyrrol-3-ol are key intermediates in the synthesis of various fused heterocyclic systems. Research has demonstrated the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives from L-tryptophan, which can then be used to create more complex polycyclic structures. mdpi.com These reactions often proceed through intermediates like 2,4-dihydro-3H-pyrrol-3-ones, which can undergo further cyclization reactions to form polycyclic systems. mdpi.com

Synthesis of Non-Biological Natural Product Scaffolds (e.g., Discoipyrrole C synthesis precursor)

The 1H-pyrrol-3(2H)-one skeleton, a tautomer of 1H-pyrrol-3-ol, is a crucial intermediate in the total synthesis of Discoipyrrole C. researchgate.netrsc.org Discoipyrrole C is a marine alkaloid that has garnered interest for its potential biological activities. researchgate.netiitm.ac.in The synthesis involves a retro-Diels-Alder reaction of a [4+2] cycloadduct to form the 1H-pyrrol-3(2H)-one core. researchgate.netrsc.org This approach highlights the utility of the 1H-pyrrol-3-ol scaffold in accessing complex natural product-like structures. researchgate.net

Role in the Development of Novel Organic Reactions and Methodologies

The unique reactivity of 1H-pyrrol-3-ol and its derivatives has led to their use in the development of new organic reactions and synthetic methodologies.

Precursor in Multicomponent Reactions

1H-Pyrrol-3-ol derivatives are valuable precursors in multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. mdpi.comnih.gov For example, a solvent-free, three-component synthesis has been developed to produce 2,4,5-trisubstituted-1H-pyrrol-3-ol compounds from L-tryptophan derivatives, 1,3-dicarbonyl compounds, and a base. mdpi.comnih.gov This methodology offers an environmentally friendly and efficient route to a diverse range of pyrrole derivatives. mdpi.com Furthermore, various substituted pyrroles have been synthesized through multicomponent reactions involving arylglyoxals, demonstrating the versatility of this approach. organic-chemistry.orgsemanticscholar.org

Ligand or Catalyst Component in Transition Metal Catalysis (Focus on chemical mechanisms, not biological activity)

The pyrrole moiety, a core component of 1H-pyrrol-3-ol, is utilized in the design of ligands for transition metal catalysis. researchgate.net Pyrrole-based ligands can coordinate with transition metals like copper(II) and nickel(II) to form complexes that can act as catalysts. researchgate.net The nitrogen atom of the pyrrole ring, along with other donor atoms in the ligand structure, can bind to the metal center, influencing its catalytic activity. For instance, a tridentate pyrrole-based ligand has been synthesized for use in transition metal complexes aimed at water oxidation catalysis. researchgate.net The electronic properties of the pyrrole ring can be tuned by substituents, which in turn affects the properties of the resulting metal complex. The development of such ligands is crucial for advancing the field of transition metal catalysis, enabling new and efficient chemical transformations. mdpi.com

Applications in Polymer Chemistry and Advanced Materials

The structural features of 1H-pyrrol-3-ol and its derivatives make them interesting candidates for applications in polymer chemistry and materials science. The pyrrole ring itself is the fundamental unit of polypyrrole, a well-known conducting polymer. mdpi.com By functionalizing the pyrrole monomer with groups like the hydroxyl group in 1H-pyrrol-3-ol, the properties of the resulting polymer can be tailored. For example, attaching charged fragments to the pyrrole unit can lead to water-soluble polypyrroles, which have improved processability for applications in organic electronics, energy storage, and sensors. mdpi.com The ability to incorporate specific functional groups into the polymer backbone allows for the creation of advanced materials with tailored electronic and physical properties.

Monomer or Co-monomer in Polymerization Processes

The substitution on the pyrrole ring, particularly at the 3-position, significantly influences the properties of the resulting polymers. While N-substitution can negatively impact conductivity, substitution at the 3 or 3,4 positions has a much lower effect, making monomers based on the 1H-pyrrol-3-ol framework highly valuable. google.com A key example is the use of its derivative, pyrrole-3-carboxylic acid, as a monomer to synthesize poly(pyrrole-3-carboxylic acid) (PPy-COOH). mdpi.comnih.gov

The polymerization of pyrrole-3-carboxylic acid can be achieved through chemical or electrochemical methods. mdpi.comresearchgate.net In chemical polymerization, an oxidizing agent like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) is typically used in an acidic medium to initiate the process. mdpi.com Electrochemical polymerization, or electropolymerization, involves the anodic oxidation of the monomer and allows for the direct deposition of the polymer film onto an electrode surface. google.comresearchgate.net This method is advantageous for creating modified electrodes with specific functionalities. researchgate.net

The presence of the carboxylic acid group (or a hydroxyl group in the parent compound) provides a site for further chemical modification, either before or after polymerization. This functional handle allows for the covalent grafting of PPy-COOH onto other materials, such as functionalized graphene oxide, to create novel composite materials with enhanced properties. mdpi.com Furthermore, the functional group enables the creation of copolymers with tailored characteristics. For instance, copolymers of pyrrole and pyrrole derivatives bearing carboxylic acid groups have been synthesized to introduce new functionalities, like sulfonate groups, into the final polymer membrane. researchgate.net

Precursor for Functional Materials with Tunable Properties

The true value of using monomers like 1H-pyrrol-3-ol and its derivatives lies in the ability to produce functional materials with tunable properties. acs.org The substituent at the 3-position directly imparts specific chemical and physical characteristics to the resulting polymer, which can be fine-tuned by selecting or modifying the functional group. researchgate.net

Solubility and Processability: A major limitation of unsubstituted polypyrrole is its poor solubility in common solvents. mdpi.com By introducing long-chain substituents at the 3-position of the pyrrole ring, it is possible to synthesize highly conducting polymeric materials that are soluble in organic solvents, greatly enhancing their processability. rsc.orgrsc.org

Electrochemical and Optical Properties: The functional group influences the polymer's redox behavior and optical properties. For example, films made from poly(3-(pyrrolyl)-carboxylic acid) exhibit stable and pH-dependent voltammetry in aqueous solutions. researchgate.net The introduction of different functional groups can alter the polymer's electronic structure, affecting its conductivity and how it interacts with light. acs.org This has been demonstrated in polymers derived from carboranyl-functionalized pyrroles, where the bulky, electron-withdrawing groups led to an enhancement or stabilization of the polymer's mean conjugation length compared to simpler substituted polypyrroles. acs.org The ability to tune these properties is critical for applications in sensors, electrochromic devices, and organic electronics. researchgate.netumontreal.ca

Biocompatibility and Bio-interactivity: The carboxylic acid groups in PPy-COOH provide a platform for creating biocompatible materials. mdpi.com These functional groups can be used to attach biomolecules, such as bovine serum albumin (BSA), to improve the stability of nanoparticles in biological environments. rsc.org Such modifications are crucial for developing materials for biomedical applications, including drug delivery systems and biosensors. nih.govrsc.org For example, PPy-COOH nanoneedles have been shown to have good photothermal performance and can be functionalized for use in combined photodynamic and photothermal cancer therapies. nih.gov

The following table summarizes research findings on the properties of polymers derived from 3-substituted pyrroles.

| Monomer | Polymerization Method | Key Finding/Property | Application Area |

| Pyrrole-3-carboxylic acid | Chemical Oxidation | Resulting PPy-COOH can be grafted onto other materials like graphene oxide. mdpi.com | Composite Materials |

| Pyrrole-3-carboxylic acid | Aqueous Dispersion | Synthesis of nanoneedles with good photothermal performance. nih.gov | Biomedical (Therapy) |

| Long-chain 3-substituted pyrroles | Anodic Electropolymerization | Produces soluble and highly conducting polymers. rsc.orgrsc.org | Processable Electronics |

| Carboranyl-functionalized pyrroles | Electropolymerization | Enhanced or stabilized mean conjugation length in the resulting polymer. acs.org | Functional Polymers |

Utilization in Analytical Chemistry Methodologies

In analytical chemistry, derivatization is a common strategy to modify an analyte to make it more suitable for separation or detection. libretexts.org This often involves reacting the analyte with a derivatizing agent to increase its volatility for gas chromatography (GC) or to attach a chromophore or fluorophore for UV-Vis or fluorescence detection in high-performance liquid chromatography (HPLC). libretexts.orgresearchgate.net

While direct examples of 1H-pyrrol-3-ol as a standard derivatizing agent are not widespread in literature, the chemical principles of its functional group (a reactive hydroxyl group on an aromatic heterocycle) are pertinent. Pyrrole derivatives, more broadly, are synthesized and used for various analytical and biological screening purposes. researchgate.netfrontiersin.orgmdpi.com The reactivity of the pyrrole ring and its functional groups allows for the creation of diverse molecular structures. mdpi.com

The concept is often applied in reverse, where the pyrrole moiety itself is part of a larger system being analyzed or is used to build a sensory platform. For instance, X-ray photoelectron spectroscopy (XPS) is a powerful technique used to study pyrrole copolymerization and the derivatization of the resulting polymer surfaces. acs.org In the field of electrochemical sensors, electrodes are frequently modified with functionalized polypyrrole films. mdpi.com The functional groups on the polymer, such as those derived from a 1H-pyrrol-3-ol type monomer, can act as recognition sites for specific analytes, enabling sensitive and selective detection. mdpi.commdpi.com For example, a polypyrrole matrix containing carboxylic acid groups has been used to immobilize proteins for the electrochemical detection of disease biomarkers. mdpi.com

The synthesis of various pyrrole derivatives is a subject of extensive research, often aimed at creating compounds with specific biological or chemical activities that can then be screened or used in analytical assays. frontiersin.orgacs.org This highlights the role of the functionalized pyrrole scaffold as a building block for creating molecules for chemical analysis, even if not as a classical derivatizing agent.

Emerging Research Directions and Future Perspectives for 1h Pyrrol 3 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes to 1H-Pyrrol-3-ol and its Derivatives

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For 1H-pyrrol-3-ol and its derivatives, researchers are actively exploring novel synthetic strategies that offer advantages in terms of yield, atom economy, and sustainability.

A notable advancement is the solvent-free, three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives. mdpi.comscilit.com This method involves the reaction of L-tryptophan derived alkyl 2-aminoesters with 1,3-dicarbonyl compounds in the presence of a catalytic amount of potassium hydroxide (B78521), achieving moderate to good yields (45%–81%). mdpi.comscilit.com This approach is lauded for its operational simplicity, short reaction times, and easy work-up. mdpi.com The use of solvent-free conditions aligns with the principles of green chemistry by reducing waste and energy consumption. mdpi.com

Another innovative approach is the microwave-assisted intramolecular cyclocondensation of 2-amino acid-derived enamines. This technique has been shown to produce 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones with yields ranging from 55% to 86%. mdpi.com Microwave irradiation often leads to faster reaction rates and higher yields compared to conventional heating methods. mdpi.com

Researchers are also investigating one-pot multicomponent reactions in aqueous media. For instance, a three-component reaction between β-dicarbonyl compounds, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water at room temperature has been developed for the synthesis of 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives, with some reactions achieving up to a 98% yield. researchgate.net The use of water as a solvent is highly desirable from an environmental and economic perspective. researchgate.net Similarly, an environmentally friendly multicomponent reaction strategy for synthesizing functionally rich 2,3-dihydro-1H-pyrrol-2-ols "in-water" at room temperature has been reported, highlighting the role of surfactant catalysis in achieving high product yields. acs.org

The Van Leusen pyrrole (B145914) synthesis has been adapted to create 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives through a metal-free synthetic method, which involves a C-N bond cleavage under mild conditions. researchgate.net Additionally, an efficient one-pot synthesis of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone has been achieved using acetophenone, trimethylacetaldehyde, and toluenesulfonylmethyl isocyanide (TosMIC) with a mild base. researchgate.net

These novel synthetic routes represent a significant step forward in making 1H-pyrrol-3-ol and its derivatives more accessible for further research and application. Below is a table summarizing some of these emerging synthetic methods.

| Synthetic Method | Reactants | Key Features | Yields |

| Three-component synthesis | Alkyl 2-aminoesters, 1,3-dicarbonyl compounds, KOH | Solvent-free, operational simplicity | 45-81% mdpi.comscilit.com |

| Microwave-assisted cyclocondensation | 2-amino acid-derived enamines | Rapid, high efficiency | 55-86% mdpi.com |

| One-pot aqueous synthesis | β-dicarbonyls, arylglyoxals, ammonium acetate | Green, water as solvent | Up to 98% researchgate.net |

| Van Leusen pyrrole synthesis | - | Metal-free, mild conditions | Satisfactory to good researchgate.net |

| TosMIC-based one-pot synthesis | Acetophenone, trimethylacetaldehyde, TosMIC | Economical, good yields | Good researchgate.net |

Exploration of Undiscovered Reactivity Modes and Mechanistic Paradigms

A deeper understanding of the reactivity of 1H-pyrrol-3-ol is crucial for unlocking its full synthetic potential. Current research is focused on exploring new reaction pathways and elucidating the underlying mechanisms.

A key aspect of 1H-pyrrol-3-ol's reactivity is its tautomeric equilibrium with 3H-pyrrol-3-one. mdpi.com Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in understanding this equilibrium. mdpi.comscilit.com These studies have shown a preference for the formation of the aromatized 1H-pyrrol-3-ol ring from 3H-pyrrol-3-one intermediates. mdpi.com The stability of the 1H-pyrrol-3-ol tautomer can be influenced by intramolecular hydrogen bonding. mdpi.com

The mechanism of the three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ols is believed to proceed through a series of steps including addition-elimination, Michael addition, and intramolecular annulation. mdpi.com A plausible mechanism involves the formation of an enamine intermediate, followed by cyclization and subsequent tautomerization to yield the final 1H-pyrrol-3-ol product. mdpi.com

The exploration of radical reactions involving pyrrole rings is another emerging area. For instance, the Minisci decarboxylative alkylation, a radical-based reaction, has been a useful tool for functionalizing electron-deficient heteroarenes. acs.org Applying such radical-mediated transformations to 1H-pyrrol-3-ol derivatives could open up new avenues for creating complex molecules. acs.org

Further mechanistic investigations, combining experimental techniques like kinetic studies and isotopic labeling with computational modeling, are necessary to resolve any discrepancies and build a comprehensive picture of the reactivity of 1H-pyrrol-3-ol. This will enable chemists to design more selective and efficient transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methodologies with enabling technologies like flow chemistry and automated synthesis is revolutionizing drug discovery and process development. These technologies offer several advantages, including enhanced reaction control, improved safety, and the potential for high-throughput synthesis.

Continuous flow synthesis has been successfully applied to the preparation of pyrrole derivatives. For example, a one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been developed. syrris.comacs.orgresearchgate.net This process utilizes the in-situ hydrolysis of tert-butyl esters, facilitated by the HBr generated as a byproduct in the Hantzsch reaction, all within a single microreactor. syrris.comacs.org This method is not only efficient but also allows for the synthesis of pyrrole-3-carboxamides in a continuous, uninterrupted process. syrris.com

Automated multistep continuous flow synthesis has also been demonstrated for the production of complex heterocyclic systems, such as 2-(1H-indol-3-yl)thiazole derivatives. nih.gov This showcases the potential of flow chemistry to combine multiple reaction steps into a single, seamless operation, thereby reducing manual handling and purification steps. nih.gov

The application of these automated platforms to the synthesis of 1H-pyrrol-3-ol and its analogues could significantly accelerate the exploration of their chemical space and biological activities. The ability to rapidly generate libraries of compounds would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry.

Advanced Computational Methodologies for Comprehensive Reactivity and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that complement and guide experimental work. For 1H-pyrrol-3-ol, advanced computational methods are being employed to predict its reactivity and physicochemical properties.

Density Functional Theory (DFT) has been widely used to study the synthesis and stability of 1H-pyrrol-3-ol derivatives. mdpi.comscilit.com For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to investigate the tautomeric equilibrium between 3H-pyrrol-3-one and 1H-pyrrol-3-ol, confirming the thermodynamic preference for the latter. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps are calculated to understand the kinetic stability and reactivity of these compounds. mdpi.com